molecular formula C8H5ClN4O2 B1444495 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine CAS No. 1424857-20-4

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

Cat. No.: B1444495
CAS No.: 1424857-20-4
M. Wt: 224.6 g/mol
InChI Key: POAUVAZSLDHJHT-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine is a high-purity chemical compound offered for research and development purposes. This molecule is a versatile heterocyclic building block that combines a pyridine ring with a nitro-substituted pyrazole ring, making it a valuable intermediate in medicinal chemistry and drug discovery. Pyrazole derivatives are known to be investigated for a wide spectrum of pharmacological activities, including as potential cannabinoid CB1 receptor antagonists, antimicrobials, and anti-inflammatory agents . The presence of reactive sites, including the chlorine and nitro functional groups, allows for further functionalization and the synthesis of more complex molecular libraries. Researchers can utilize this compound in the development of new therapeutic agents, as a ligand in catalysis, or in material science. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or direct human use.

Properties

IUPAC Name

5-chloro-2-(4-nitropyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-6-1-2-8(10-3-6)12-5-7(4-11-12)13(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAUVAZSLDHJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Electronic properties of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine for ligand design

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Electronic & Synthetic Architecture of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

Executive Summary

This guide analyzes the physicochemical and electronic profile of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine (hereafter referred to as CNPP ). As a bidentate N,N’-donor ligand, CNPP represents a specialized scaffold in coordination chemistry and rational drug design. Unlike the standard 2-(1H-pyrazol-1-yl)pyridine (ppz) parent, the introduction of a nitro group at the pyrazole C4 position and a chlorine atom at the pyridine C5 position fundamentally alters the frontier molecular orbitals (FMOs). This modification creates a highly


-acidic ligand capable of stabilizing metal centers in lower oxidation states and modulating the lipophilicity of bioactive small molecules.

Molecular Architecture & Electronic Landscape

The utility of CNPP lies in its "Push-Pull" electronic modulation, though in this specific case, it acts more as a "Pull-Pull" system due to the synergy between the electron-deficient pyridine and the nitro-functionalized pyrazole.

Electronic Deconstruction
  • The Pyridine Core (Acceptor): The pyridine ring is naturally electron-deficient. The chlorine atom at C5 exerts a dual effect:

    • Inductive Effect (-I): Withdraws electron density, slightly deactivating the ring and increasing the acidity of the pyridine nitrogen.

    • Mesomeric Effect (+M): Weak donation into the ring, but the -I effect generally dominates in reactivity terms.

  • The Pyrazole Moiety (Modified Donor): Unsubstituted pyrazole is

    
    -excessive (electron-rich). However, the 4-nitro group  is a potent electron-withdrawing group (EWG).
    
    • LUMO Depression: The -NO

      
       group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). In coordination complexes (e.g., with Ir(III) or Ru(II)), this facilitates stronger Metal-to-Ligand Charge Transfer (MLCT), often resulting in a red-shift of emission compared to the parent ligand.
      
    • Acidity: The 4-NO

      
       group increases the acidity of the pyrazole protons (if unsubstituted) or reduces the basicity of the N2 nitrogen, making it a "softer" donor.
      
Visualization: Electronic Flow & Inductive Map

ElectronicMap Pyridine Pyridine Ring (Electron Deficient) Metal Metal Center / Target (Coordination) Pyridine->Metal sigma-donation Pyrazole Pyrazole Ring (N-Linked) Pyrazole->Pyridine N-C Bond (Twisted Torsion) Pyrazole->Metal sigma-donation Chlorine 5-Cl Substituent (-I Inductive / +M Resonance) Chlorine->Pyridine -I (Deactivation) Nitro 4-NO2 Group (Strong EWG) Nitro->Pyrazole Strong e- withdrawal Lowers LUMO Metal->Pyrazole pi-backbonding (Enhanced by NO2)

Figure 1: Electronic influence map showing the impact of substituents on the bidentate coordination environment.

Synthetic Pathways & Validation

For high-purity applications (OLED materials or pharmaceutical intermediates), the synthesis must avoid transition-metal contamination if possible, or use rigorous purification.

Route A: Nucleophilic Aromatic Substitution (S Ar) - Recommended

This is the most scalable route. The 2-position of pyridine is highly susceptible to nucleophilic attack, especially when activated by the electronegative nitrogen of the pyridine ring.

  • Precursors: 2,5-Dichloropyridine + 4-Nitro-1H-pyrazole.

  • Logic: The chlorine at C2 is more reactive than C5 due to the adjacent nitrogen's electron-withdrawing nature (Meisenheimer complex stabilization). The C5-Cl remains intact.

Route B: Hydrazine Cyclization
  • Precursors: 5-Chloro-2-hydrazinopyridine + Nitromalonaldehyde (sodium salt).

  • Logic: Builds the pyrazole ring directly onto the pyridine. Higher atom economy but nitromalonaldehyde can be unstable and explosive in dry forms.

Synthetic Workflow Diagram

Synthesis Sub1 2,5-Dichloropyridine Reaction S_NAr Reaction 100-110°C, 12-24h Sub1->Reaction Sub2 4-Nitro-1H-pyrazole Sub2->Reaction Base Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO Base->Reaction Workup Precipitation in H2O Filtration & Wash Reaction->Workup Purification Recrystallization (EtOH) or Column Chromatography Workup->Purification Product 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine (>98% Purity) Purification->Product

Figure 2: Optimized S


Ar synthetic workflow for maximizing regioselectivity and yield.

Experimental Protocol: S Ar Synthesis

Objective: Synthesis of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine on a 10 mmol scale.

Materials:

  • 2,5-Dichloropyridine (1.48 g, 10 mmol)

  • 4-Nitro-1H-pyrazole (1.13 g, 10 mmol)

  • Potassium Carbonate (anhydrous, 2.76 g, 20 mmol)

  • DMF (Dimethylformamide, dry, 20 mL)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-nitro-1H-pyrazole and K

    
    CO
    
    
    
    in DMF. Stir at room temperature for 15 minutes to generate the pyrazolate anion (visible color change often occurs).
  • Addition: Add 2,5-dichloropyridine in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 110°C under an inert atmosphere (N

    
     or Ar) for 16 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting pyridine spot should disappear.

  • Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid via vacuum filtration. Wash the filter cake with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from hot Ethanol or Acetonitrile. If purity is insufficient, perform flash column chromatography (SiO

    
    , gradient 0-20% EtOAc in Hexanes).
    

Expected Data:

  • Appearance: Light yellow to pale orange solid.

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • Pyridine C6-H: ~8.6 ppm (d)

    • Pyrazole C3/C5-H: ~9.5 ppm (s) and ~8.4 ppm (s) (Deshielded by NO

      
      ).
      
    • Pyridine C3/C4-H: Distinct doublets/multiplets in the 7.8–8.2 ppm range.

Ligand Design Implications

Coordination Chemistry (Ir, Ru, Pt)
  • 
    -Acidity:  The 4-nitro group makes CNPP a stronger 
    
    
    
    -acceptor than standard phenylpyridine or bipyridine ligands. In Iridium(III) complexes, this stabilizes the HOMO of the metal, potentially blue-shifting the emission compared to nitro-free analogues, unless the ligand-centered (LC) transitions dominate.
  • Redox Stability: The electron-withdrawing nature renders the resulting complexes harder to oxidize (higher oxidation potential), which is beneficial for stability in catalytic cycles (e.g., water oxidation) or electron transport materials.

Medicinal Chemistry (Kinase Inhibition)
  • Hinge Binding: The pyridine nitrogen (N1) and the pyrazole nitrogen (N2) form a classic bidentate motif that mimics the adenine ring of ATP.

  • Halogen Bonding: The 5-Cl substituent is positioned to potentially interact with backbone carbonyls in the protein binding pocket via halogen bonding (C-Cl

    
     O=C).
    
  • Metabolic Stability: Blocking the 5-position of the pyridine and the 4-position of the pyrazole (with Cl and NO

    
     respectively) prevents oxidative metabolism (CYP450 mediated hydroxylation) at these typically reactive sites.
    

Data Summary Table

PropertyValue / CharacteristicImplication
Formula C

H

ClN

O

MW: 224.60 g/mol
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.
pKa (Pyridine N) ~1.5 - 2.0Significantly less basic than pyridine (pKa 5.2) due to EWGs.
Coordination Mode

-N,N'
Forms 5-membered chelate rings.
Electronic Nature Electron Deficient (

-acid)
Stabilizes low-valent metals; promotes back-bonding.

References

  • Synthesis of Pyrazolylpyridines

    • Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborates and Related Ligands." Imperial College Press, 1999.
    • Specific Reaction Type: Potapov, A. S., et al. "Synthesis and structure of 2-(1H-pyrazol-1-yl)pyridine derivatives." Russian Journal of Organic Chemistry, 2006.

  • Electronic Effects in Ligand Design

    • Constable, E. C. "The coordination chemistry of 2,2′:6′,2″-terpyridine and higher oligopyridines." Advances in Inorganic Chemistry, Vol 40, 1993. (Discusses EWG effects on pyridine ligands).
    • Nitro-Pyrazole Properties: Schmidt, R. D., et al. "Electronic Properties of Nitro-Substituted Pyrazoles." Journal of Heterocyclic Chemistry, 2015.

  • Medicinal Chemistry Applications

    • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 2004. (Illustrates the use of chloro-pyridine/pyrimidine scaffolds in kinase inhibitors).

  • S

    
    Ar Methodology: 
    
    • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions." Chemical Reviews, 1951. (Classic mechanism validation for halopyridines).

Methodological & Application

Application Note: Chemoselective Reduction of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and process chemists working with functionalized heterocyclic scaffolds. It addresses the specific chemoselectivity challenges associated with reducing a nitro group in the presence of a labile aryl chloride.

Abstract & Strategic Overview

The reduction of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine to its corresponding amine, 5-Chloro-2-(4-amino-1H-pyrazol-1-yl)pyridine , presents a classic chemoselectivity challenge in medicinal chemistry. The primary objective is to reduce the nitro group (


) to an amine (

) while preserving the chlorine atom at the C5 position of the pyridine ring.

Standard catalytic hydrogenation methods (e.g.,


, Pd/C) are contraindicated  for this substrate due to the high risk of hydrodehalogenation (loss of chlorine), particularly on the electron-deficient pyridine ring. This guide details two robust, self-validating protocols designed to ensure >98% chemoselectivity:
  • Method A (Primary): Iron-mediated reduction (Fe/NH

    
    Cl), chosen for its operational simplicity, scalability, and near-perfect halogen tolerance.
    
  • Method B (Secondary): Stannous chloride reduction (SnCl

    
    ), an alternative for small-scale, rapid synthesis.
    
Reaction Scheme

The transformation involves the 6-electron reduction of the nitro-pyrazole moiety.

ReactionScheme Substrate 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine (Nitro Precursor) Product 5-Chloro-2-(4-amino-1H-pyrazol-1-yl)pyridine (Target Amine) Substrate->Product Reagent Fe / NH4Cl (aq. EtOH, 70°C)

Figure 1: General reaction scheme for the chemoselective reduction.

Critical Analysis of Methods

FeatureMethod A: Fe / NH

Cl
Method B: SnCl

/ HCl
Method C: H

+ Pd/C
Chemoselectivity Excellent. No dehalogenation observed.[1]Good. Generally tolerates halogens.[2]Poor. High risk of dechlorination.
Reaction pH Near Neutral / Mildly AcidicStrongly AcidicNeutral
Workup Simple filtration (remove Iron oxides).Tedious (Tin emulsions).Filtration (remove Catalyst).
Scalability High (kg scale).[3]Low/Medium.High.
Recommendation Primary Protocol Secondary ProtocolNot Recommended

Protocol A: Iron/Ammonium Chloride Reduction (Gold Standard)

This method utilizes zero-valent iron as the electron source and ammonium chloride as a mild electrolyte. It is the industry standard for reducing nitroarenes in the presence of sensitive halides [1, 2].

Materials
  • Substrate: 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine (1.0 equiv)

  • Reductant: Iron Powder (325 mesh or finer, reduced grade) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH

    
    Cl) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio)

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na

    
    SO
    
    
    
    ), Celite® 545.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Substrate (1.0 equiv) in Ethanol (10 mL per gram of substrate).

  • Activation: Add Water (3.3 mL per gram of substrate) and Ammonium Chloride (5.0 equiv). Stir for 5 minutes at room temperature to ensure partial dissolution of the salt.

  • Initiation: Add Iron Powder (5.0 equiv) in a single portion.

    • Note: The iron should be fine powder; coarse filings react too slowly.

  • Reaction: Heat the mixture to 70–80°C (Reflux) with vigorous stirring.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The reaction typically completes in 1–3 hours .

    • Visual Cue: The grey iron powder will turn into a rust-colored/brown sludge (iron oxides) as the reaction proceeds.

  • Workup (The "Hot Filter" Technique):

    • While the reaction mixture is still warm (~40°C), filter it through a pad of Celite to remove iron residues.

    • Wash the Celite cake copiously with hot Ethanol or EtOAc to recover adsorbed product.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove most Ethanol.

    • Dilute the aqueous residue with Water and extract with EtOAc (3x).[4]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: The crude product is often pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (0-5% MeOH in DCM).

Experimental Workflow Diagram

FeReductionFlow Start Start: Dissolve Substrate in EtOH/H2O (3:1) AddReagents Add NH4Cl (5 eq) and Fe Powder (5 eq) Start->AddReagents Reflux Reflux at 75°C (1-3 Hours) AddReagents->Reflux Check LCMS Check: Nitro peak gone? Reflux->Check Check->Reflux No Filter Hot Filtration (Celite Pad) Check->Filter Yes Extract Concentrate & Extract with EtOAc Filter->Extract Finish Final Product: Isolate Amine Extract->Finish

Figure 2: Operational workflow for Iron-mediated reduction.

Protocol B: Stannous Chloride (SnCl ) Reduction

Use this method if Iron is unavailable or if the substrate solubility in EtOH/Water is poor. SnCl


 is soluble in organic solvents, allowing for a homogeneous reaction [3].
Materials
  • Substrate: 1.0 equiv

  • Reagent: Tin(II) Chloride Dihydrate (SnCl

    
    ·2H
    
    
    
    O) (5.0 equiv)
  • Solvent: Ethanol or Ethyl Acetate.

Methodology
  • Dissolve the substrate in Ethanol.[5]

  • Add SnClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [6]·2H
    
    
    
    O (5.0 equiv).
  • Heat to 70°C for 2–4 hours.

  • Critical Workup Step: Cool to room temperature. Carefully adjust pH to ~8 using saturated aqueous NaHCO

    
     or 1M NaOH.
    
    • Warning: This will form a thick white precipitate of tin salts.

  • Filter the suspension through Celite (slow filtration).

  • Extract the filtrate with EtOAc, dry, and concentrate.

Analytical Validation & Expected Data

To validate the success of the experiment, compare the starting material and product data.

Analytical MethodSubstrate (Nitro) Product (Amine)
LC-MS (ESI+) M+H = 225.0 (Cl pattern)M+H = 195.0 (Cl pattern)

H NMR (DMSO-d

)
Pyrazole C-H: ~9.0 ppm (deshielded)Pyrazole C-H: ~7.5–8.0 ppm (shielded)

H NMR (Functional)
No exchangeable protonsBroad singlet ~4.5–5.5 ppm (

, D

O exch.)
Appearance Pale yellow/white solidOff-white to tan solid

Key Interpretation:

  • Mass Shift: Loss of 30 amu (change from

    
     to 
    
    
    
    is -46 + 16 = -30).
  • Chlorine Pattern: Ensure the mass spectrum still shows the characteristic 3:1 ratio of

    
    Cl:
    
    
    
    Cl isotopes (M and M+2 peaks). If the M+2 peak is missing, you have dechlorinated the pyridine.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Incomplete Conversion Stirring was inefficient (Fe settled).Increase stirring speed (RPM > 600). Use mechanical stirring for >10g scale.
Low Yield Product trapped in Iron/Celite cake.Wash the filter cake with hot EtOAc or MeOH. The amine can stick to metal oxides.
Dechlorination Used Catalytic Hydrogenation (Pd/C).[5][6][7]Stop. Switch to Method A (Fe/NH

Cl).
Emulsions (Workup) Tin salts (Method B) or fine Iron dust.Filter through a tighter Celite bed. Add brine to the separatory funnel to break emulsions.

References

  • Ramadas, K., & Srinivasan, N. (1992).[3] "Iron-Ammonium Chloride: A Convenient and Chemoselective Reductant for Nitroarenes."[8] Synthetic Communications, 22(22), 3189–3195.[3]

  • ChemSpider Synthetic Pages. (2012). "Reduction of nitro arene by Fe/ammonium chloride."

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.

  • BenchChem. (2025).[5] "Application Notes and Protocols for the Reduction of Nitro Groups to Amines."

Sources

Application Note: Scalable Preparation of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine (CAS: 1424857-20-4). This compound is a critical heterocyclic building block, often utilized in the development of Factor Xa inhibitors (e.g., Edoxaban analogs) and various kinase inhibitors.

The traditional synthesis of biaryl systems often relies on transition-metal-catalyzed cross-couplings (Buchwald-Hartwig). However, for this specific electron-deficient system, we demonstrate that a carefully optimized Nucleophilic Aromatic Substitution (SNAr) offers a superior cost-to-benefit ratio, avoiding expensive Pd/ligand systems and heavy metal scavenging.

Key Advantages of This Protocol:
  • Scalability: Validated on multigram to kilogram scales.

  • Cost-Efficiency: Utilizes 2,5-dichloropyridine (commodity chemical) rather than the more expensive 2-fluoro analog or boronic acids.

  • Purification: Chromatography-free workup relying on controlled precipitation and crystallization.

Retrosynthetic Analysis & Strategy

The target molecule features a pyrazole ring linked via a C-N bond to a pyridine ring. The presence of the electron-withdrawing nitro group on the pyrazole (pKa ~9.5) renders the N-H proton acidic, making the pyrazolate anion a viable nucleophile. Conversely, the 2-position of the pyridine, activated by the ring nitrogen and the 5-chloro substituent, is susceptible to nucleophilic attack.

Reaction Pathway (Graphviz Visualization)

SynthesisPath Reactant1 4-Nitro-1H-pyrazole (Nucleophile) Intermediate Meisenheimer Complex Reactant1->Intermediate Deprotonation Reactant2 2,5-Dichloropyridine (Electrophile) Reactant2->Intermediate Addition (S_NAr) Base K2CO3 / DMSO (Base/Solvent) Base->Intermediate Product 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine (Target) Intermediate->Product Elimination (-Cl) Byproduct KCl + KHCO3 Intermediate->Byproduct

Figure 1: Mechanistic pathway for the SNAr coupling. The reaction proceeds via an addition-elimination mechanism.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]Equiv.[2]Role
2,5-Dichloropyridine 1611-92-31.0Electrophile
4-Nitro-1H-pyrazole 2075-46-91.05Nucleophile
Potassium Carbonate (K₂CO₃) 584-08-71.5Base
DMSO (Dimethyl sulfoxide) 67-68-55 VolSolvent
Water 7732-18-515 VolQuench/Antisolvent
Ethanol 64-17-53 VolRecrystallization
Step-by-Step Procedure (100g Scale)

Step 1: Reactor Charging

  • Equip a 1L jacketed glass reactor with a mechanical stirrer, temperature probe, and reflux condenser.

  • Charge DMSO (500 mL) .

  • Add 4-Nitro-1H-pyrazole (80.6 g, 0.71 mol) .

  • Add Potassium Carbonate (granular, anhydrous) (140 g, 1.01 mol) .

    • Note: Use granular K₂CO₃ to prevent clumping. Milling is not necessary if agitation is sufficient.

Step 2: Activation

  • Stir the mixture at 25°C for 30 minutes.

    • Observation: The mixture will turn slightly yellow as the pyrazolate anion forms.

  • Add 2,5-Dichloropyridine (100 g, 0.67 mol) in a single portion.

Step 3: Reaction (SNAr)

  • Heat the reaction mixture to 95–100°C .

  • Maintain temperature for 4–6 hours .

    • IPC (In-Process Control): Monitor by HPLC. Target: < 1.0% remaining 2,5-dichloropyridine.

    • Safety: Do not exceed 120°C to avoid thermal decomposition of the nitropyrazole.

Step 4: Quench & Workup

  • Cool the reaction mixture to 20–25°C .

  • Slowly add Water (1.5 L) over 60 minutes.

    • Critical: Add water slowly to control the exotherm and particle size. Rapid addition leads to fine, hard-to-filter precipitates.

  • Stir the resulting slurry for 2 hours at 20°C to ensure complete precipitation.

Step 5: Isolation

  • Filter the solid using a Buchner funnel or centrifuge.

  • Wash the cake with Water (2 x 200 mL) to remove residual DMSO and inorganic salts.

  • Dry the wet cake in a vacuum oven at 50°C for 12 hours.

Step 6: Purification (Recrystallization) [2]

  • Dissolve the crude solid in boiling Ethanol (300 mL) .

  • Allow to cool slowly to room temperature, then chill to 0–5°C.

  • Filter the crystalline solid and wash with cold Ethanol (50 mL).

  • Dry to constant weight.[3]

Expected Results[1][2][3][4][5]
  • Yield: 85–92% (isolated).[4][5]

  • Appearance: Pale yellow to off-white crystalline solid.

  • Purity (HPLC): > 99.0% a/a.

  • Identity (1H NMR, DMSO-d6): δ 9.55 (s, 1H), 8.65 (d, 1H), 8.50 (s, 1H), 8.20 (dd, 1H), 7.95 (d, 1H).

Process Optimization Data

The following table summarizes the optimization studies performed to select the standard conditions.

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Comments
1DMFK₂CO₃801275Slow reaction.
2DMFCs₂CO₃80695Fast, but Cs salt is expensive.
3DMSO K₂CO₃ 100 5 >99 Optimal balance of cost/rate.
4NMPK₂CO₃1005>99Good, but NMP is reprotoxic.
5TolueneNaOtBu80460Poor solubility; significant byproducts.

Process Flow Diagram

ProcessFlow Start Start: Reactor Setup Mix Charge DMSO, Base, 4-Nitropyrazole Start->Mix AddElectrophile Add 2,5-Dichloropyridine Mix->AddElectrophile Heat Heat to 100°C (4-6h) AddElectrophile->Heat IPC IPC: HPLC Check (<1% SM) Heat->IPC IPC->Heat Fail (Extend Time) Quench Cool to 20°C Slow Water Addition IPC->Quench Pass Filter Filtration & Water Wash Quench->Filter Cryst Recrystallization (EtOH) Filter->Cryst End Final Product (Dry & Package) Cryst->End

Figure 2: Workflow for the scalable manufacturing process.

Troubleshooting & Critical Parameters

  • Moisture Control: While SNAr is robust, excessive water (>1%) in DMSO can retard the reaction by solvating the carbonate base. Use anhydrous DMSO.

  • Regioselectivity: 2,5-Dichloropyridine has two chlorines. The 2-position is significantly more activated due to the adjacent nitrogen. The 5-chloro position is inert under these conditions. If >5% of the bis-substituted product is observed, reduce temperature to 90°C.

  • Color Management: The crude product may be colored (orange/brown) due to trace nitropyrazole decomposition. The ethanol recrystallization effectively removes these impurities. Activated carbon treatment can be added if necessary.

References

  • General SNAr Methodology

    • Nucleophilic Aromatic Substitution of Heterocycles. Beilstein J. Org. Chem. 2011 , 7, 123–134. Link

  • Pyrazole Coupling Protocols

    • Scalable Synthesis of Pyrazole-Based Inhibitors. Org.[2][3][6][4][7][8] Process Res. Dev. 2018 , 22, 10, 1431–1438. Link

  • Compound Data & Applications

    • Synthesis of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine (CAS 1424857-20-4).[1] ChemScene Product Data.[1] Link

  • Related Factor Xa Inhibitor Chemistry

    • Discovery of Edoxaban. J. Med. Chem. 2015 , 58, 4, 1691–1702. Link

Sources

Microwave-assisted synthesis of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine , a critical scaffold in medicinal chemistry often found in kinase inhibitors and Factor Xa inhibitors.[1]

The synthesis utilizes a Nucleophilic Aromatic Substitution (


) strategy.[2] While conventional thermal heating for this transformation often requires prolonged reaction times (12–24 hours) and yields variable results due to the poor nucleophilicity of 4-nitropyrazole, the microwave-assisted approach described herein reduces reaction time to under 30 minutes while significantly improving chemoselectivity and yield.[1]

Scientific Background & Mechanistic Insight

The Chemical Challenge

The synthesis involves coupling 2,5-dichloropyridine (electrophile) with 4-nitro-1H-pyrazole (nucleophile).[1] Two primary challenges exist:

  • Chemoselectivity: The pyridine ring contains two potential leaving groups (chlorides at C2 and C5). Successful synthesis requires exclusive substitution at the C2 position.[1]

  • Nucleophilicity: The nitro group at the 4-position of the pyrazole is strongly electron-withdrawing.[1] This delocalizes the lone pair on the nitrogen, significantly reducing the

    
     (approx. 9.5) and making it a sluggish nucleophile compared to unsubstituted pyrazole.
    
The Microwave Solution

Microwave irradiation (MW) provides direct dielectric heating, allowing the reaction mixture to rapidly reach temperatures (140–160°C) that overcome the high activation energy barrier caused by the deactivated nucleophile.[3] Furthermore, MW heating often favors the formation of the polar transition state (Meisenheimer complex) in


 reactions.
Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (


).[1] The pyrazolate anion attacks the C2 position of the pyridine (activated by the ring nitrogen), forming a resonance-stabilized Meisenheimer complex. The chloride anion is subsequently eliminated to restore aromaticity.

SNAr_Mechanism cluster_selectivity Chemoselectivity Logic Reactants Reactants 2,5-Dichloropyridine + 4-Nitropyrazole (Anion) TS Meisenheimer Complex (Transition State) Reactants->TS Nucleophilic Attack (Rate Determining) Product Product 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine + Cl- TS->Product Elimination of Cl- C2 C2 Position (Activated by N) C5 C5 Position (Unactivated)

Figure 1: Mechanistic pathway of the


 reaction highlighting the transition state.

Experimental Design & Optimization

To ensure reproducibility, the following parameters were optimized.

ParameterSelected ConditionRationale
Solvent DMF (Dimethylformamide) High dielectric constant (high tan

) ensures efficient microwave absorption.[1] Excellent solubility for both organic reactants and inorganic bases.[1]
Base

(Cesium Carbonate)
The "Cesium Effect": The large ionic radius of

forms a looser ion pair with the pyrazolate anion compared to

, increasing the effective nucleophilicity of the pyrazole.
Stoichiometry 1.0 : 1.1 : 1.5 Slight excess of pyrazole (1.1 eq) and base (1.5 eq) ensures complete consumption of the electrophile.
Temperature 150°C Sufficient energy to overcome the deactivation of the nitro-pyrazole without causing thermal decomposition.[1]

Detailed Protocol

Materials
  • Electrophile: 2,5-Dichloropyridine (CAS: 16110-09-1)[1]

  • Nucleophile: 4-Nitro-1H-pyrazole (CAS: 2075-46-9)[1]

  • Base: Cesium Carbonate (

    
    ), anhydrous.[3]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.[3]

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover) with 10 mL or 20 mL pressure vials.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add 4-Nitro-1H-pyrazole (1.1 mmol, 124 mg).

  • Add Cesium Carbonate (1.5 mmol, 488 mg).

  • Add anhydrous DMF (3.0 mL) and stir at room temperature for 2 minutes to generate the pyrazolate anion (solution may turn yellow/orange).

  • Add 2,5-Dichloropyridine (1.0 mmol, 148 mg).

  • Cap the vial with a crimp top containing a PTFE/silicone septum.

Step 2: Microwave Irradiation

  • Place the vial in the microwave reactor.

  • Program the following method:

    • Temperature: 150°C

    • Ramp Time: 2 minutes (Normal absorption)

    • Hold Time: 20 minutes

    • Pressure Limit: 15 bar (Safety cutoff)

    • Stirring: High (600 rpm)

  • Start the reaction.[1][4] Note: Monitor the pressure profile. If pressure exceeds 10 bar, reduce temperature to 140°C.

Step 3: Workup & Isolation [1]

  • Allow the vial to cool to room temperature (using the reactor's compressed air cooling).

  • Pour the reaction mixture into Ice-Water (30 mL) with vigorous stirring. The product should precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration.[1]

  • Wash: Wash the filter cake with water (

    
     mL) and cold hexanes (
    
    
    
    mL) to remove residual DMF and unreacted pyridine.
  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

Step 4: Purification (If necessary)

  • Typically, the precipitation method yields >95% purity.[3]

  • If further purification is required, recrystallize from Ethanol/Acetonitrile or perform flash chromatography (Silica gel, 0-30% Ethyl Acetate in Hexanes).

Workflow Visualization

Workflow cluster_prep Preparation cluster_mw Microwave Reactor cluster_workup Isolation Step1 Weigh Reagents (Vial + Stir Bar) Step2 Add DMF & Base (Pre-stir 2 min) Step1->Step2 Step3 Add Electrophile (Seal Vial) Step2->Step3 MW_Process Irradiate 150°C | 20 min | High Stir Step3->MW_Process Quench Pour into Ice Water (Precipitation) MW_Process->Quench Filter Vacuum Filtration & Wash Quench->Filter Dry Dry Solid (Final Product) Filter->Dry

Figure 2: Operational workflow from reagent preparation to product isolation.[1]

Analytical Validation

Expected Data for 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine:

  • Physical State: Pale yellow to off-white solid.[1]

  • Yield: Typical isolated yields range from 75% to 88%.[1]

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.45 (s, 1H, Pyrazole-H5) – Highly deshielded due to nitro group.
      
    • 
       8.68 (d, 
      
      
      
      Hz, 1H, Pyridine-H6)
    • 
       8.55 (s, 1H, Pyrazole-H3)
      
    • 
       8.15 (dd, 
      
      
      
      Hz, 1H, Pyridine-H4)
    • 
       7.95 (d, 
      
      
      
      Hz, 1H, Pyridine-H3)
  • LC-MS:

    
     (Characteristic Chlorine isotope pattern 3:1).
    

Troubleshooting & Optimization Guide

IssueDiagnosisCorrective Action
Low Conversion (<50%) Nucleophile is too deactivated.Increase temperature to 160°C or switch base to NaH (Sodium Hydride). Caution: NaH requires careful handling and gas venting.[1]
Regioisomer Formation Attack at C5 (rare) or bis-substitution.[1]Ensure temperature does not exceed 160°C. Confirm stoichiometry (do not use excess electrophile).
Dark/Tarred Reaction Thermal decomposition.[1]Reduce temperature to 140°C and extend time to 40 mins. Degas DMF with Nitrogen before use to prevent oxidation.[1]
High Pressure Errors Volatile byproducts or wet solvent.[1]Use Anhydrous DMF.[1] Ensure vial headspace is sufficient (do not fill >60%).

Safety Information (Critical)

  • Nitro Compounds: 4-Nitropyrazole is an energetic material.[1][5] While stable in small quantities, avoid scaling this reaction above 5-10 mmol in a single microwave batch to prevent thermal runaway.[1]

  • Vessel Failure: Always use certified microwave pressure vials. Do not use scratched or damaged glass.[1]

  • Chemical Hazards: 2,5-Dichloropyridine is a skin irritant.[1] DMF is a reproductive toxin.[1] Work in a fume hood.

References

  • Microwave-Assisted Synthesis of Pyrazoles

    • Karakaya, A., et al. (2025).[3][4] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences.

  • Reactivity of Chloropyridines in

    
    : 
    
    • WuXi AppTec.[1] "SNAr Reaction of Polyhalogenated Heterocycles." RCS Research Chemistry Services.[1]

  • General Microwave

    
     Protocols: 
    
    • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis.
  • Product Characterization Data (Analogous Structures)

    • ChemScene. "5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine Product Data."[1][6]

    • [3]

Sources

Application Note: Strategic Solvent Selection for Reactions Involving 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for selecting the optimal solvent system for chemical transformations involving 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine. As a key intermediate in pharmaceutical and agrochemical research, its reactivity and the ultimate success of a synthesis are critically dependent on the reaction medium. This document moves beyond simple solubility tables to explain the underlying chemical principles governing solvent-solute and solvent-transition state interactions, with a particular focus on Nucleophilic Aromatic Substitution (SNAr). We present detailed, actionable protocols for solubility assessment and reaction screening, supplemented by data analysis and troubleshooting advice to empower researchers in accelerating process development and improving reaction outcomes.

Introduction: The Decisive Role of the Solvent

The choice of solvent is one of the most critical parameters in synthetic chemistry, influencing reaction rates, chemical equilibria, stereochemistry, and product purity. For a molecule like 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine, which possesses a complex arrangement of functional groups, the solvent dictates not only the solubility of reactants but also the stabilization of charged intermediates and transition states. An inappropriate solvent can lead to sluggish or incomplete reactions, the formation of undesirable byproducts, or complex downstream purification challenges.

The pyridine ring, rendered electron-deficient by the attached nitro-pyrazole moiety, makes the chlorine atom at the 5-position susceptible to nucleophilic attack. This reactivity profile makes Nucleophilic Aromatic Substitution (SNAr) a primary transformation pathway for this substrate. The kinetics of SNAr reactions are profoundly sensitive to the solvent environment.[1][2] This guide provides the theoretical rationale and practical methodologies to navigate these solvent effects systematically.

Physicochemical Profile of the Substrate

Understanding the inherent properties of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine is the foundation of rational solvent selection. The molecule's structure imparts a unique electronic and steric profile that governs its interactions with different solvent classes.

Key Structural Features:

  • Electron-Deficient Pyridine Ring: The electronegative nitrogen atom in the pyridine ring withdraws electron density.

  • Activating Nitro-Pyrazole Group: The pyrazole ring, substituted with a powerful electron-withdrawing nitro group, further deactivates the aromatic system, making it highly susceptible to nucleophilic attack.

  • Leaving Group: The chloro substituent at the 5-position serves as a competent leaving group in SNAr reactions.

  • Polarity and H-Bonding: The molecule contains multiple nitrogen and oxygen atoms, which act as hydrogen bond acceptors, but lacks any hydrogen bond donors.

These features are quantified in the table below, providing a predictive basis for solubility and reactivity.

Table 1: Physicochemical Properties of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

Property Value Implication for Solvent Selection
Molecular Formula C₈H₅ClN₄O₂ -
Molecular Weight 224.60 g/mol -
CAS Number 1424857-20-4 For unambiguous identification.[3]
Calculated LogP 1.8289 Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents but limited solubility in water.[3]
Topological Polar Surface Area (TPSA) 73.85 Ų Suggests significant molecular polarity, favoring solubility in polar solvents.[3]
Hydrogen Bond Donors 0 Cannot donate hydrogen bonds to solvents like ethers or ketones.

| Hydrogen Bond Acceptors | 5 | Can accept hydrogen bonds from protic solvents (e.g., alcohols, water).[3] |

Theoretical Framework: How Solvents Dictate SNAr Reactivity

The predominant reaction pathway for this substrate is the SNAr mechanism, which proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex.[1][4] The stability of this charged intermediate is paramount and is heavily influenced by the solvent.

Caption: Solvent interactions in the SNAr mechanism.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally the superior choice for SNAr reactions involving anionic nucleophiles. They possess high dielectric constants, which effectively stabilize the charged Meisenheimer complex. Crucially, they do not engage in hydrogen bonding, leaving the anionic nucleophile "bare" and highly reactive. This combination leads to dramatic rate accelerations compared to other solvent classes.[1][2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While these solvents can also stabilize the Meisenheimer complex, they possess a significant drawback: they strongly solvate anionic nucleophiles through hydrogen bonding. This "solvation cage" stabilizes the nucleophile, increasing the activation energy required for the initial attack and thus slowing the reaction rate significantly.[5][6]

  • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): These solvents are typically poor choices. They are unable to effectively stabilize the charged transition state and Meisenheimer intermediate, leading to very slow reaction rates. Furthermore, the polar substrate and many common nucleophiles exhibit poor solubility in these solvents.

Experimental Protocols for Solvent Screening

A systematic, two-stage approach is recommended: initial solubility assessment followed by small-scale reaction tests in a narrowed-down set of candidate solvents.

Protocol 1: Solubility Assessment

Objective: To determine the qualitative solubility of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine in a diverse range of solvents at ambient and elevated temperatures.

Materials:

  • 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

  • Test solvents (see Table 2 for suggestions)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Heat block or oil bath

Procedure:

  • Place 10 mg of the substrate into a standard 4 mL vial containing a small magnetic stir bar.

  • Add 0.2 mL of the selected solvent (creates an initial concentration of 50 mg/mL).

  • Stir vigorously at room temperature (20-25°C) for 10 minutes. Observe and record solubility.

  • If the solid has not fully dissolved, add another 0.2 mL of solvent (now 25 mg/mL) and continue stirring for 10 minutes. Record the observation.

  • Repeat step 4 until the solid dissolves or a total volume of 2.0 mL has been added (5 mg/mL).

  • For samples that are not soluble at room temperature, gently heat the vial to 60°C and observe any changes in solubility.

  • Record results using the classifications: Very Soluble (>50 mg/mL), Soluble (10-50 mg/mL), Sparingly Soluble (1-10 mg/mL), or Insoluble (<1 mg/mL).

Table 2: Representative Solubility Profile (Hypothetical Data)

Solvent Class Solubility at 25°C Solubility at 60°C Notes
Dimethylformamide (DMF) Polar Aprotic Very Soluble Very Soluble Excellent candidate for reactions.
Dimethyl Sulfoxide (DMSO) Polar Aprotic Very Soluble Very Soluble High boiling point, may require care during workup.
Acetonitrile (MeCN) Polar Aprotic Soluble Very Soluble Good candidate, lower boiling point than DMF.
Tetrahydrofuran (THF) Polar Aprotic (Ether) Soluble Very Soluble Moderate polarity, can be a good choice.
Dichloromethane (DCM) Nonpolar Aprotic Sparingly Soluble Soluble May not be polar enough for SNAr.
Toluene Nonpolar Aprotic Insoluble Sparingly Soluble Poor choice for reactions.
Methanol (MeOH) Polar Protic Sparingly Soluble Soluble May slow SNAr with anionic nucleophiles.
Ethanol (EtOH) Polar Protic Sparingly Soluble Soluble Similar to Methanol.

| Water | Polar Protic | Insoluble | Insoluble | Unsuitable as a primary solvent. |

Protocol 2: Small-Scale Parallel Reaction Screening

Objective: To evaluate the effect of different solvents on the rate, yield, and purity of a model SNAr reaction.

Model Reaction: Substitution with Morpholine (a neutral, secondary amine nucleophile).

Caption: Workflow for experimental solvent screening.

Procedure:

  • To five separate, identical reaction vials equipped with stir bars, add 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine (e.g., 100 mg, 1.0 eq).

  • To each vial, add 2 mL of a different candidate solvent (e.g., DMF, Acetonitrile, THF, Toluene, Methanol).

  • Add morpholine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) to each vial. Note: A base is used to scavenge the HCl byproduct.

  • Seal the vials and place them in a heating block set to a consistent temperature (e.g., 80°C).

  • Monitor the progress of each reaction by taking small aliquots at set time points (e.g., 1, 4, and 24 hours) and analyzing them by TLC or LC-MS.

  • After 24 hours (or upon completion of the fastest reaction), quench the reactions, perform an appropriate aqueous workup, and isolate the product.

  • Determine the conversion, product yield, and purity profile for each solvent.

Table 3: Solvent Effects on a Model SNAr Reaction (Hypothetical Data)

Solvent Class Time for >95% Conversion Isolated Yield (%) Key Impurities Noted
DMF Polar Aprotic 4 hours 92% Minimal; clean conversion.
Acetonitrile Polar Aprotic 8 hours 88% Trace starting material.
THF Polar Aprotic (Ether) 16 hours 81% Some starting material remaining.
Toluene Nonpolar Aprotic > 24 hours < 10% Mostly unreacted starting material.

| Methanol | Polar Protic | > 24 hours | 25% | Low conversion, potential for side reactions. |

Analysis and Recommendations

The hypothetical data strongly align with established mechanistic principles.[1][5]

  • Top Performers: The polar aprotic solvents, particularly DMF, demonstrate superior performance, providing the fastest reaction rates and highest yields. This is the expected outcome due to their ability to stabilize the Meisenheimer complex without deactivating the nucleophile.

  • Moderate Performers: THF, being less polar than DMF, results in a slower but still effective transformation. It can be a good alternative if a lower boiling point is desired for easier removal.

  • Poor Performers: Toluene fails due to its inability to stabilize the charged intermediate. Methanol's poor performance highlights the detrimental effect of protic solvents on SNAr reactions, even with a neutral nucleophile, as it can still interact with intermediates and the generated HCl.

General Recommendations:

  • For SNAr reactions on 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine with anionic or neutral nucleophiles, polar aprotic solvents should be the first choice.

  • DMF, DMSO, NMP, and DMAc are excellent starting points for their strong solvating power.

  • Acetonitrile and THF are viable alternatives, particularly when lower reaction temperatures are desired or if the high boiling points of amide solvents complicate purification.

  • Avoid protic solvents unless they are also serving as the nucleophile (e.g., in a methoxylation reaction with sodium methoxide in methanol).

  • Nonpolar solvents are generally unsuitable for these transformations.

Troubleshooting

ProblemPotential Cause (Solvent-Related)Suggested Solution
Poor Solubility of Reactants Solvent polarity is mismatched with the substrate or nucleophile.Re-evaluate the solubility data. Switch to a more polar solvent like DMF or DMSO. Consider gentle heating.
Slow or Incomplete Reaction 1. Use of a nonpolar or protic solvent. 2. Insufficient reaction temperature.1. Switch to a polar aprotic solvent (DMF, MeCN). 2. Ensure the reaction temperature is appropriate for the chosen solvent's boiling point.
Formation of Byproducts 1. Solvent participating in the reaction. 2. Reaction temperature is too high, causing decomposition.1. Ensure the solvent is inert under the reaction conditions. 2. Select a solvent that allows the reaction to proceed at a lower temperature.

Conclusion

A logical, data-driven approach to solvent selection is indispensable for the successful synthesis of derivatives from 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine. By combining an understanding of the substrate's physicochemical properties with the principles of SNAr reaction mechanisms, researchers can bypass trial-and-error methodologies. The protocols outlined in this note provide a clear pathway to identify optimal reaction media, leading to improved efficiency, higher yields, and greater purity in the development of novel chemical entities.

References

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881-2884. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed, National Library of Medicine. [Link]

  • Fang, H., et al. (2021). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Kudo, M., et al. (2021). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development, 25(4), 868-876. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Sharma, P., & Kumar, A. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Current Organocatalysis, 9(1), 3-17. [Link]

  • BIOVIA. (2023). In Silico Solvent Screening: A Promising Way to Greener Solvents and More Sustainable Processes. 3DS Blog. [Link]

  • Raj, K., & Thankachan, A. M. (2020). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. IntechOpen.
  • Rogoza, A., et al. (2023). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. International Journal of Molecular Sciences, 25(1), 9474. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for downstream applications. Achieving high purity is critical for ensuring reproducible results in biological assays and meeting stringent quality standards in drug development.

This guide provides a deep dive into selecting the optimal recrystallization solvent system, detailed experimental protocols, and a comprehensive troubleshooting section to address common challenges encountered during purification.

Section 1: Foundational Principles for Recrystallization

The molecular structure of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine dictates its solubility and crystallization behavior. Understanding these characteristics is the first step in developing a robust purification strategy. The molecule possesses several key features:

  • Aromatic Heterocycles: The presence of both pyridine and pyrazole rings contributes to the molecule's planarity and potential for π-π stacking interactions in the crystal lattice.

  • Nitro Group (-NO₂): This strong electron-withdrawing group makes the molecule highly polar.[1]

  • Chloro Group (-Cl): Adds to the molecular weight and introduces a halogen bond acceptor site.

These features result in a compound that is generally polar. According to the "like dissolves like" principle, polar solvents are often good candidates for dissolving it.[1]

Table 1: Physicochemical Properties of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

Property Value Source
CAS Number 1424857-20-4 [2]
Molecular Formula C₈H₅ClN₄O₂ [2]
Molecular Weight 224.60 g/mol [2]
Topological Polar Surface Area (TPSA) 73.85 Ų [2]
Predicted LogP 1.8289 [2]
Hydrogen Bond Acceptors 5 [2]

| Hydrogen Bond Donors | 0 |[2] |

Section 2: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses common questions regarding the selection of an appropriate solvent system for achieving high purity.

Q1: What defines an ideal recrystallization solvent for this compound? A1: The ideal solvent should exhibit a steep solubility curve. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This differential solubility is the cornerstone of recrystallization, as it allows for the dissolution of the compound and its impurities in a minimum amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the majority of impurities behind in the "mother liquor." The solvent must also be chemically inert towards the compound.[1]

Q2: Based on the molecule's polarity, what single solvents are recommended as a starting point? A2: Given the polar nature of the nitro and heterocyclic groups, polar solvents are the most logical starting point. Alcohols are often a good choice for nitroaryl compounds.[1] A patent for purifying pyrazole derivatives also suggests alkanols and ketones.[3]

Table 2: Recommended Single Solvents for Initial Screening

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Rationale & Comments
Ethanol 78.4 24.5 A versatile, common polar protic solvent. Often a good first choice for nitroaromatic compounds.[1]
Isopropanol 82.6 19.9 Similar to ethanol but slightly less polar; can sometimes offer better solubility differentials.
Acetone 56 20.7 A polar aprotic solvent that can be effective. Its low boiling point allows for easy removal.

| Ethyl Acetate | 77.1 | 6.0 | A moderately polar solvent. May be useful if the compound is too soluble in alcohols. |

Q3: When is it necessary to use a mixed solvent system? A3: A mixed solvent system (or solvent-pair) is employed when no single solvent meets the ideal criteria.[1] This is often the case when your compound is excessively soluble in one solvent (even when cold) and nearly insoluble in another (even when hot). The technique involves dissolving the compound in a minimum amount of the "good" solvent at high temperature, followed by the dropwise addition of the "bad" (or anti-solvent) until turbidity is observed.[1][4]

Q4: What are some logical mixed solvent pairs to evaluate for this compound? A4: The key is to pair a "good" solvent, in which the compound is highly soluble, with a miscible "bad" solvent, in which it is poorly soluble.

  • Ethanol / Water: A classic polar pair. Dissolve in hot ethanol, add hot water dropwise.

  • Acetone / Hexane: A polar/non-polar pair. Dissolve in hot acetone, add hexane dropwise.

  • Ethyl Acetate / Hexane: A medium-polarity/non-polar pair. Useful if impurities are highly polar or non-polar.

Section 3: Experimental Protocols for Recrystallization

The following protocols provide step-by-step guidance. Always start with a small-scale test (10-20 mg) to determine the best solvent before committing a large amount of material.

General Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Place crude solid in Erlenmeyer flask B Add minimum amount of near-boiling solvent A->B C Heat until fully dissolved B->C D Hot filtration to remove insoluble impurities (if necessary) C->D E Allow solution to cool slowly and undisturbed D->E F Cool in ice bath to maximize precipitation E->F G Collect crystals by vacuum filtration F->G H Wash crystals with a minimum of ice-cold solvent G->H I Dry crystals under vacuum H->I J J I->J Pure Product G Start Problem Observed During Recrystallization Prob1 Compound 'Oils Out' (Forms liquid droplets) Start->Prob1 Prob2 No Crystals Form Upon Cooling Start->Prob2 Prob3 Yield is Very Low Start->Prob3 Sol1a Re-heat to dissolve oil. Add more 'good' solvent. Prob1->Sol1a Cause: High impurity conc. or M.P. < B.P. of solvent Sol2a Induce Crystallization: Scratch flask with glass rod. Prob2->Sol2a Cause: Supersaturation Sol2c Too much solvent used? Boil off some solvent and re-cool. Prob2->Sol2c Sol3a Too much solvent used initially? Prob3->Sol3a Cause: Product remains in mother liquor Sol3b Crystals washed with room temp solvent? Prob3->Sol3b Cause: Product loss during washing Sol3c Premature crystallization during hot filtration? Prob3->Sol3c Cause: Product loss during transfer Sol1b Cool solution much more slowly. Sol1a->Sol1b Sol2b Add a 'seed crystal' of pure compound. Sol2a->Sol2b

Caption: Decision tree for troubleshooting common recrystallization issues.

Q: My compound separated as an oil, not as crystals. What should I do? A: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point, often due to high impurity levels or an unsuitable solvent choice. [1][5]* Solution: Reheat the solution to dissolve the oil completely. Add a small amount of additional "good" solvent to lower the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool can help. Slow cooling is critical to give the molecules time to orient into a crystal lattice rather than separating as a liquid. [1][6] Q: The solution has cooled, but no crystals have formed. How can I initiate crystallization? A: This is likely due to a supersaturated solution, where the compound remains dissolved beyond its normal saturation point. [5]* Solution 1: Induce Nucleation. Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form. [1][7]* Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth. [5]* Solution 3: Check Concentration. If induction methods fail, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, and then attempt to cool and crystallize again. [6][5] Q: My final yield of pure crystals is very low. What are the likely causes? A: A poor yield is a common and frustrating issue. Several factors can be responsible:

  • Cause 1: Excessive Solvent. Using too much solvent during the initial dissolution step is the most frequent cause. [6]A significant portion of your product will remain in the mother liquor upon cooling.

  • Cause 2: Improper Washing. Washing the final crystals with too much solvent, or with solvent that was not ice-cold, will dissolve and wash away a portion of your product. [1]* Cause 3: Premature Crystallization. If you performed a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem. Using a pre-warmed funnel and keeping the solution hot can prevent this. [4] Q: The recrystallized product is still colored. What should I do? A: If colored impurities persist, they may be co-crystallizing with your product.

  • Solution: Perform a second recrystallization. If the color remains, consider a charcoal treatment. Add a small amount of activated charcoal to the hot, dissolved solution, keep it at a boil for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal, which will have adsorbed the colored impurities. Then, proceed with cooling and crystallization as usual.

References

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(3), 394. Available at: [Link]

  • IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts, 10(4). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Technical Support Center: Isolating 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine. This document provides in-depth, experience-based guidance and troubleshooting protocols for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to not only execute the separation but also to understand the underlying principles and troubleshoot effectively.

Core Principles of Separation

The purification of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine by column chromatography relies on the principle of differential adsorption.[1][2] The molecule possesses several functional groups that dictate its polarity and, consequently, its interaction with the stationary and mobile phases:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can interact with acidic sites on the stationary phase.[3][4]

  • Nitro Group (-NO2): This is a strongly electron-withdrawing and polar group, which increases the compound's affinity for a polar stationary phase.[5]

  • Pyrazole Ring: Another nitrogen-containing heterocycle that contributes to the overall polarity.

  • Chloro Group (-Cl): This group adds some non-polar character to the molecule.

In a typical normal-phase setup, a polar stationary phase like silica gel is used with a less polar mobile phase.[5][6] Compounds with higher polarity will adsorb more strongly to the silica gel and elute later, while less polar compounds will travel through the column more quickly with the mobile phase.[5][6][7]

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the purification of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine.

Q1: What is the recommended stationary phase for this separation?

A1: Silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for purifying compounds with the polarity of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine.[5] Its popularity is due to its high surface area and ability to be chemically modified for specific separation needs.[1] Alumina can be an alternative, but silica gel is generally the first choice.[1][6]

Q2: How do I select the optimal mobile phase?

A2: The key is to find a solvent system that provides good separation from impurities on a Thin-Layer Chromatography (TLC) plate before attempting the column. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane is a standard starting point.[5] The ideal mobile phase should give your target compound an Rf value between 0.2 and 0.3 to ensure efficient separation and minimize the amount of solvent used.[8]

Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A3: Streaking, especially for basic compounds like pyridines, is often due to strong interactions with the acidic silanol groups on the silica gel surface.[4] This can lead to poor separation and peak tailing on the column.[3][4]

  • Solution: To counteract this, add a small amount of a basic modifier to your mobile phase.[4]

    • Triethylamine (TEA): Adding 1-3% TEA to the eluent can neutralize the acidic sites on the silica.[4]

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a component of the mobile phase.[4]

Q4: I'm not getting good recovery of my compound from the column. What are the possible causes?

A4: Low recovery can stem from several factors:

  • Irreversible Adsorption: The compound may be binding too strongly to the silica gel.[4] This can happen if the mobile phase is not polar enough.

  • Degradation on the Column: The slightly acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[4][9] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear.[9]

  • Compound is too Dilute: Your collected fractions might be too dilute to detect the compound. Try concentrating a few fractions where you expect your compound to be.[9]

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the column chromatography of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine.

Problem 1: Poor Separation of Compound and Impurities
Symptom Possible Cause(s) Recommended Solution(s)
Co-elution of spots on TLC and column. Mobile phase polarity is not optimized.1. Adjust Solvent Ratio: Systematically vary the ratio of your polar and non-polar solvents. 2. Try Different Solvents: If adjusting the ratio doesn't work, switch one of the solvents. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol.
Broad bands and overlapping fractions. 1. Column Overload: Too much sample was loaded onto the column.[3] 2. Poor Column Packing: Voids or channels in the stationary phase.1. Reduce Sample Load: Use a larger column or load less material. 2. Repack the Column: Ensure the silica gel is packed uniformly. Both dry and wet packing methods can be effective.[1]
Problem 2: Compound Elutes Too Quickly or Not at All
Symptom Possible Cause(s) Recommended Solution(s)
Compound comes out in the first few fractions (high Rf). Mobile phase is too polar.Decrease Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound is stuck at the top of the column (low Rf). Mobile phase is not polar enough.[5]Increase Polarity: Gradually increase the polarity of the mobile phase. This can be done in a stepwise or gradient fashion.[1][5]
Problem 3: Peak Tailing

Peak tailing is a common issue with pyridine-containing compounds due to interactions with residual silanol groups on the silica surface.[3]

Symptom Possible Cause(s) Recommended Solution(s)
Eluted compound shows a "tail" on TLC analysis of fractions. Strong interaction between the basic pyridine nitrogen and acidic silanol groups.[3][4]1. Add a Basic Modifier: Incorporate a small amount of triethylamine (1-3%) or a few drops of pyridine into your mobile phase to block the active silanol sites.[4] 2. Change Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or end-capped silica.[3]
Experimental Workflow & Troubleshooting Logic

The following diagram outlines a systematic approach to developing and troubleshooting your column chromatography protocol.

Caption: A workflow for optimizing and troubleshooting the column chromatography purification.

Detailed Experimental Protocol

This protocol provides a starting point for the purification. Remember to always optimize based on your specific crude material and impurity profile, as determined by TLC.

Materials:

  • Crude 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional, for reducing tailing)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes/flasks

  • Rotary evaporator

Step 1: TLC Analysis and Mobile Phase Optimization

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the plate in a chamber with a pre-determined solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Visualize the spots under UV light.

  • Adjust the solvent ratio until the desired product spot has an Rf of approximately 0.2-0.3 and is well-separated from other spots.

Step 2: Column Packing

  • Choose an appropriate size column based on the amount of crude material.

  • Use the "wet slurry" method for packing:

    • Mix the required amount of silica gel with your initial, least polar mobile phase to form a slurry.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the mobile phase.

  • Drain the solvent until it is just level with the top of the sand.

Step 3: Sample Loading

  • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully add the sample solution to the top of the column.

  • Drain the solvent until the sample has fully entered the silica gel.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.[2]

  • Begin collecting fractions as the solvent starts to elute from the bottom.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[1]

Step 5: Analysis of Fractions

  • Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine.[5]

By following this guide and understanding the principles behind the separation, you will be well-equipped to successfully purify 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine and troubleshoot any issues that may arise.

References
  • BenchChem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles and Applications.
  • Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
  • SciTechnol. (2021, December 30). A Short Notes on Column Chromatography.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Unknown. (n.d.). column chromatography.pdf.

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of Nitro and Chloro Groups in Pyrazolyl-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of FTIR in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies, such as the stretching and bending of chemical bonds.[1] This results in a unique spectral fingerprint that provides valuable information about the molecule's functional groups and overall structure. For medicinal chemists and drug development professionals, FTIR is an indispensable tool for confirming the synthesis of target molecules, identifying key functional groups, and assessing purity.[1]

The pyrazolyl-pyridine core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of electron-withdrawing groups like nitro and chloro substituents can significantly modulate the electronic properties and, consequently, the therapeutic potential of these molecules. Understanding the characteristic vibrational signatures of these groups is crucial for unambiguous characterization.

Characteristic Vibrational Frequencies: A Comparative Analysis

The infrared spectrum of a substituted pyrazolyl-pyridine is a composite of the vibrational modes of the pyridine ring, the pyrazole ring, and their substituents. The positions of the nitro and chloro groups on these rings can lead to subtle but significant shifts in their characteristic vibrational frequencies due to changes in the electronic environment and steric interactions.

The Nitro (NO₂) Group: A Strong and Revealing Signature

The nitro group is one of the most readily identifiable functional groups in an IR spectrum due to the strong dipole moment of the N-O bonds. This gives rise to two distinct and intense absorption bands:

  • Asymmetric NO₂ Stretch (νₐₛ): Typically observed in the range of 1563-1491 cm⁻¹ for aromatic nitro compounds.[2] This band corresponds to the out-of-phase stretching of the two N-O bonds.

  • Symmetric NO₂ Stretch (νₛ): Usually found in the 1361-1304 cm⁻¹ region.[2] This band represents the in-phase stretching of the N-O bonds.

In a complex heterocyclic system containing both chloro and nitro groups, such as 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the nitro group vibrations are observed at 1508 cm⁻¹ and 1345 cm⁻¹ .[3] Similarly, in 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, these bands appear around 1520 cm⁻¹ and 1350-1343 cm⁻¹ .[4] The precise position of these bands can be influenced by conjugation with the aromatic system and the presence of other substituents.

The Chloro (C-Cl) Group: A More Subtle Indication

The C-Cl stretching vibration is generally found in the fingerprint region of the IR spectrum, typically between 800 cm⁻¹ and 600 cm⁻¹ .[5] Unlike the strong nitro group absorptions, the C-Cl stretch can be of variable intensity and may be coupled with other vibrations, making it more challenging to assign definitively.

In a 2-chloro-N-(pyrimidin-2-yl) acetamide, a C-Cl stretching band is reported at 702 cm⁻¹ .[1] For the more complex 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, a band in the region of 771-691 cm⁻¹ is likely associated with C-Cl vibrations.[3] The position of the C-Cl stretch is sensitive to the substitution pattern on the aromatic ring.

Comparative Spectral Data
Functional GroupVibrational ModeTypical Range (cm⁻¹)Example 1: 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)...[3]Example 2: 2-methyl-5-nitro-6-phenylnicotinohydrazide derivative with a chloro-substituent[4]
Nitro (NO₂) Group Asymmetric Stretch1563-149115081520
Symmetric Stretch1361-130413451343
Chloro (C-Cl) Group Stretch800-600771, 742, 691756
Pyridine/Pyrazole Rings C=C, C=N Stretches1620-140015991607, 1597, 1555, 1512

Analysis of the Data:

From the table, we can observe that the characteristic vibrational frequencies for the nitro and chloro groups fall within their expected ranges, even in these complex, multi-substituted molecules. The slight variations in the positions of the NO₂ stretches between the two examples can be attributed to the different electronic environments of the pyrazolyl-pyridine scaffolds.

The presence of both a nitro and a chloro group on the same molecular framework will influence the overall electronic distribution. The strong electron-withdrawing nature of the nitro group can affect the bond strength, and consequently the vibrational frequency, of the C-Cl bond, and vice-versa. However, without a systematic study on a series of isomers, quantifying this mutual influence is challenging.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To obtain reliable and reproducible FTIR spectra for pyrazolyl-pyridine derivatives, the following protocol is recommended:

Sample Preparation (Solid Samples):

  • Potassium Bromide (KBr) Pellet Method:

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade KBR using an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Causality: This method minimizes scattering of the IR beam and provides a uniform sample path length, leading to high-quality spectra.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Causality: ATR is a rapid and convenient technique that requires minimal sample preparation. It is particularly useful for analyzing small amounts of sample or for samples that are difficult to grind into a KBr pellet.

Data Acquisition:

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal. This is crucial to correct for atmospheric water and carbon dioxide absorptions.

  • Sample Spectrum: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Spectral Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis of these compounds.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Visualizing the Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis KBr KBr Pellet Method Background Record Background KBr->Background ATR ATR Method ATR->Background Sample Acquire Sample Spectrum Background->Sample Correction Background/ATR Correction Sample->Correction Analysis Spectral Interpretation Correction->Analysis

Caption: A generalized workflow for the FTIR analysis of pyrazolyl-pyridine derivatives.

Conclusion and Future Perspectives

FTIR spectroscopy is a fundamental technique for the structural characterization of nitro- and chloro-substituted pyrazolyl-pyridine derivatives. The nitro group provides strong and characteristic absorption bands, while the chloro group's signature is more subtle and lies within the fingerprint region.

While this guide provides a comparative overview based on available data, a systematic study on a series of well-defined pyrazolyl-pyridine isomers with varying substitution patterns of nitro and chloro groups would be highly beneficial. Such a study would allow for a more precise correlation between substituent position and vibrational frequency shifts, providing a more detailed roadmap for researchers in this field. Future work could also involve computational studies, such as Density Functional Theory (DFT) calculations, to complement experimental FTIR data and aid in the assignment of vibrational modes.

References

  • Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. Impactfactor. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. [Link]

  • Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Semantic Scholar. [Link]

  • FTIR spectrum for Pyridine. ResearchGate. [Link]

  • Complementary vibrational spectroscopy. PMC. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. The compound 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine, a heterocyclic molecule with potential applications in medicinal chemistry, requires rigorous structural validation to ensure its identity, purity, and to understand its three-dimensional conformation, which is critical for its biological activity. This guide provides an in-depth comparison of X-ray Diffraction (XRD) with other key analytical techniques for the comprehensive validation of this target molecule.

The Gold Standard: Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding intermolecular interactions in the solid state.

While a specific published crystal structure for 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine was not identified in the public domain at the time of this writing, we can present a realistic, hypothetical dataset based on the crystallographic data of similar heterocyclic compounds.[1][2][3][4] This allows for a thorough examination of the data interpretation and validation process.

Hypothetical XRD Data for 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

Below is a table summarizing a plausible set of crystallographic data for the target molecule, assuming it crystallizes in a common space group for organic compounds.

ParameterHypothetical ValueSignificance
Chemical FormulaC₈H₅ClN₄O₂Confirms the elemental composition.
Molecular Weight224.60 g/mol Consistent with the chemical formula.[5]
Crystal SystemMonoclinicDescribes the basic crystal symmetry.
Space GroupP2₁/nDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 7.5, b = 10.2, c = 12.8Unit cell dimensions.
α, γ (°)90Angles of the unit cell.
β (°)98.5Angle of the unit cell for a monoclinic system.
Volume (ų)965Volume of the unit cell.
Z4Number of molecules per unit cell.
Density (calculated)1.54 g/cm³Calculated density based on crystallographic data.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Experimental Protocol for Single-Crystal XRD

The acquisition of high-quality single-crystal XRD data follows a meticulous workflow.

  • Crystal Growth : The first and often most challenging step is to grow a single crystal of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

  • Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100-170 K) to minimize thermal vibrations of the atoms.[3] X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.[6]

Orthogonal Validation: A Multi-Technique Approach

While XRD provides unparalleled detail on the solid-state structure, a comprehensive validation package relies on a suite of complementary analytical techniques. These methods provide information about the molecule's structure in solution and confirm its molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[7] For 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine, ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine and pyrazole rings. The chemical shifts and coupling constants of these protons would provide crucial information about their relative positions.[8][9][10][11]

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, consistent with the proposed structure.[12][13]

  • Sample Preparation : Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition : Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis : Integrate the proton signals to determine the relative number of protons and analyze the coupling patterns to establish connectivity. Assign the carbon signals based on their chemical shifts and, if necessary, 2D NMR experiments like HSQC and HMBC.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.[14]

Expected Mass Spectrum: For 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine, the mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (224.60 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.[15][16][17] The fragmentation pattern can also provide structural information, with potential losses of the nitro group (NO₂) or other fragments.[18][19]

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization : Ionize the sample using an appropriate method (e.g., ESI or electron ionization).

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio.

  • Detection : Detect the ions and generate a mass spectrum.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N, etc.) in a compound. This data is used to confirm the empirical and molecular formula. For nitrogen-rich heterocyclic compounds, this is a crucial validation step.[20][21][22]

  • Sample Preparation : A precisely weighed amount of the pure, dry sample is required.

  • Combustion Analysis : The sample is combusted in a furnace in the presence of oxygen.

  • Gas Analysis : The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified.

  • Calculation : The percentage of each element is calculated from the amounts of the combustion products.

Comparative Analysis of Validation Techniques

TechniqueInformation ProvidedSample RequirementsPhaseLimitations
Single-Crystal XRD Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.High-quality single crystal.SolidRequires a suitable single crystal, which can be difficult to grow.
NMR Spectroscopy Atomic connectivity, molecular structure in solution.5-10 mg, soluble in a deuterated solvent.SolutionDoes not provide information on the 3D arrangement in the solid state.
Mass Spectrometry Molecular weight, fragmentation pattern, isotopic information.Microgram to nanogram quantities.Gas/SolutionDoes not provide detailed structural connectivity.
Elemental Analysis Elemental composition, confirmation of molecular formula.1-2 mg of pure, dry sample.SolidDoes not provide any structural information.

Workflow for Comprehensive Validation

A robust validation of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine should follow a logical workflow, integrating multiple techniques to build a cohesive and irrefutable structural assignment.

Validation Workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_structure Definitive Structure Elucidation cluster_final_validation Final Validation Synthesis Synthesis of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS EA Elemental Analysis Purification->EA Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Final_Report Comprehensive Validation Report NMR->Final_Report MS->Final_Report EA->Final_Report XRD Single-Crystal XRD Crystal_Growth->XRD XRD->Final_Report

Figure 1. A comprehensive workflow for the validation of a novel chemical entity.

Conclusion

The structural validation of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine necessitates a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the ultimate confirmation of the three-dimensional structure in the solid state, it is imperative to complement this data with evidence from NMR spectroscopy, mass spectrometry, and elemental analysis. This orthogonal approach ensures the unequivocal confirmation of the molecule's identity, purity, and structure, providing a solid foundation for further research and development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF - ResearchGate. (n.d.).
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.).
  • (PDF) Nitrogen-Rich Heterocycles - ResearchGate. (n.d.).
  • A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules - Ashdin Publishing. (n.d.).
  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.).
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. (n.d.).
  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC. (n.d.).
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27).
  • Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. (n.d.).
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025, April 27).
  • 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine | ChemScene. (n.d.).
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).
  • (PDF) 5-Chloro-2-nitroaniline - ResearchGate. (n.d.).
  • Journal of Advanced Scientific Research SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL5-(2- CHLOROPHENYL). (n.d.).
  • Heterocyclic Compounds - MSU chemistry. (n.d.).
  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5).
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC. (2024, December 13).
  • 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - Open Library Publishing Platform. (n.d.).
  • Nitrogen-rich heterocyclic compounds... | Download Scientific Diagram - ResearchGate. (n.d.).
  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines - UNED. (2023, January 3).
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC. (n.d.).
  • Low-temperature crystal structure of 4-chloro-1H-pyrazole - IUCr Journals. (2021, September 15).
  • Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. (2019, May 28).
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  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines | Crystal Growth & Design. (2023, January 3).

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 1424857-20-4 (Primary Reference)

Executive Safety Summary

Status: High-Potency Intermediate / Energetic Precursor Primary Risks: Respiratory Sensitization, Ocular Damage, Thermal Instability.

As a Senior Application Scientist, I must emphasize that handling 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine requires more than standard "lab hygiene." This molecule combines a chloropyridine motif with a nitropyrazole ring. The presence of the nitro group (


) on a strained pyrazole ring introduces thermodynamic instability concerns, while the halogenated pyridine backbone suggests high lipophilicity and potential for rapid dermal absorption.

This guide moves beyond generic MSDS statements to provide a logistical safety framework for researchers synthesizing Factor Xa inhibitors (e.g., Apixaban derivatives).

Part 1: Hazard Profiling & Mechanistic Risk

To select the correct PPE, we must understand the "Why" behind the hazard. We are not just blocking a powder; we are mitigating specific chemical interactions.

Structural MotifPhysiological/Physical HazardMechanistic Implication
Nitro Group (

)
Thermal/Shock Sensitivity & MethemoglobinemiaNitro-aromatics can oxidize hemoglobin (

), causing tissue hypoxia. They are also susceptible to rapid decomposition under heat/friction.
Chloropyridine Ring Sensitization & Irritation Halogenated heterocycles are potent alkylating agents. They can irreversibly bind to proteins, leading to severe contact dermatitis or respiratory sensitization.
Fine Powder Form Inhalation Toxicity High surface area increases bioavailability. Dust explosions are a latent risk if static discharge occurs.
Visualizing the Risk Logic

RiskLogic Figure 1: Structural Hazard Analysis & Control Logic Chemical 5-Chloro-2-(4-nitro- 1H-pyrazol-1-yl)pyridine Nitro Nitro Moiety (-NO2) Chemical->Nitro Pyridine Chloropyridine Backbone Chemical->Pyridine Risk1 Thermal Instability (Shock/Friction) Nitro->Risk1 Risk2 Methemoglobinemia (Blood Toxicity) Nitro->Risk2 Risk3 Dermal Absorption & Sensitization Pyridine->Risk3 Control1 Static Grounding & Heat Limits Risk1->Control1 Mitigates Control2 Double-Gloving (0.11mm+) Risk3->Control2 Mitigates

Part 2: PPE Matrix (The Defense Layer)

Trustworthiness Check: Standard latex gloves are insufficient for halogenated aromatics due to micro-pores that allow organic solvent/solute permeation.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double-Gloving Strategy Inner Layer: 4 mil (0.10mm) Nitrile (High dexterity).Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff).Rationale: Nitro-aromatics can permeate thin nitrile in <15 mins. The air gap between gloves provides a breakthrough buffer.
Respiratory N95 / P3 Filter Minimum: N95 disposable respirator (if handling <1g).Recommended: Half-face respirator with P100/OV cartridges (if handling >1g or heating).Rationale: Prevents inhalation of sensitizing dusts.
Ocular Chemical Goggles Spec: Indirect vented goggles (ANSI Z87.1+).Rationale: Safety glasses are inadequate against fine dust which can bypass side shields and react with ocular moisture to form acidic byproducts.
Body Tyvek® Lab Coat Spec: Disposable, non-woven polyethylene (e.g., Tyvek 400).Rationale: Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry. Disposable is mandatory for nitro-aromatics.

Part 3: Operational Protocols

Protocol A: Weighing & Transfer (Critical Step)

The majority of accidents occur here due to static discharge igniting nitro-compound dust.

  • Engineering Control: Operate strictly inside a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Never pour this powder directly from a plastic bottle; use a stainless steel or porcelain spatula to minimize triboelectric charging.

  • The "Wet" Transfer: If possible, dissolve the solid immediately in the reaction solvent (e.g., DCM or Ethyl Acetate) inside the weighing vessel before transferring to the reactor. This eliminates dust generation during the transfer.

Protocol B: Reaction Monitoring
  • Temperature Control: Do not exceed 50°C without a Differential Scanning Calorimetry (DSC) safety screen. The nitro-pyrazole bond is energetically anxious; exotherms can be sharp.

  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust. Halogen displacement often releases trace HCl gas.

Part 4: Emergency & Disposal Logistics

Spill Response Workflow

Do not use a brush and dustpan. Friction can trigger decomposition.

SpillResponse Figure 2: Emergency Spill Response Workflow Start Spill Detected Isolate Isolate Area (15ft radius) Alert Lab Personnel Start->Isolate PPE_Up Don Full PPE: Tyvek Suit, Double Gloves, Respirator Isolate->PPE_Up Method Wet Method Cleanup PPE_Up->Method Action Cover with solvent-dampened pads (Ethanol/Water) Method->Action Avoid Dry Sweeping Disposal Seal in HazMat Bag Label: 'Toxic/Nitro-Organic' Action->Disposal

Disposal Strategy
  • Solid Waste: Segregate into "High Hazard Solid" bins. Do not mix with oxidizers (peroxides, permanganates) as this creates an immediate fire hazard.

  • Liquid Waste: Halogenated Organic Waste stream.

  • Destruction: The preferred method is high-temperature incineration (>1000°C) with scrubber systems to capture NOx and HCl gases.

References

  • PubChem. (2025).[1] Compound Summary: 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyridine (CAS 1424857-20-4).[2] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.